Verified Inactivity Against HIV-1 Versus Potent NRTIs
This compound provides a chemically analogous but biologically inert control for anti-HIV assays. While the comparator stavudine (d4T) is highly potent, the U.S. NIAID ChemDB categorizes 3'-Dideoxy-2',3'-secothymidine as 'INACTIVE' with the comment 'NO SIGNIFICANT ANTIVIRAL ACTIVITY WAS OBSERVED' [1]. This is further supported by weak enzyme inhibition data: it shows negligible inhibition of HIV-1 reverse transcriptase (IC50 = 10,000 nM) and integrase (IC50 = 100,000 nM) compared to active NRTI-triphosphates that typically bind in the low nanomolar range [2].
| Evidence Dimension | Antiviral Activity (HIV-1 Inhibition) |
|---|---|
| Target Compound Data | Status: INACTIVE; IC50 HIV-1 RT: 10,000 nM; IC50 HIV-1 Integrase: 100,000 nM |
| Comparator Or Baseline | Stavudine (d4T): EC50 = 8.8 nM in human PBMCs; AZT: Potent low-nM HIV-1 inhibitor |
| Quantified Difference | Target compound is >1,100-fold less active than stavudine at the RT level and is officially classified as inactive in cellular assays. |
| Conditions | Cellular anti-HIV assay (NIAID ChemDB); In vitro enzyme inhibition assay (BindingDB/ChEMBL) |
Why This Matters
This verified inactivity is essential for researchers needing a definitive negative control to differentiate non-specific assay noise from true pharmacological effects.
- [1] National Institute of Allergy and Infectious Diseases (NIAID). (2024). Division of AIDS Anti-HIV/OI/TB Therapeutics Database. Compound Record for Nucleosides & Nucleotides 1991 (816). Status: INACTIVE. View Source
- [2] BindingDB. (n.d.). Entry for BDBM50526183 (CHEMBL4555062). Affinity data for HIV-1 RT and Integrase. View Source
